2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
“2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide” is a compound with the molecular formula C12H16N2O2 . It falls under the category of heterocyclic organic compounds . The compound has a molecular weight of 220.27 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(oxolan-2-ylmethyl)benzamide . The InChI string and the Canonical SMILES for the compound are also provided . The compound has a rotatable bond count of 3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 64.4 Ų . The exact mass and the monoisotopic mass of the compound are 220.121177757 g/mol .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level .
Organic Synthesis
In organic synthesis , it serves as a building block for more complex organic compounds. Its structure is versatile for modifications, making it a valuable starting material for synthesizing a variety of bioactive molecules .
Medicinal Chemistry
As a part of medicinal chemistry , this compound is used in the design and development of new pharmaceuticals. Its amide and amino groups are key functional groups that can interact with biological targets, leading to potential therapeutic applications .
Chemical Biology
In chemical biology , it’s applied to study and manipulate biological systems. Researchers use it to probe the function of enzymes and receptors, contributing to the discovery of new biological pathways .
Material Science
Within material science , it can be incorporated into polymers to alter their properties. This manipulation can lead to the development of new materials with specific characteristics like increased durability or conductivity .
Analytical Chemistry
In analytical chemistry , it’s used as a standard or reference compound in chromatography and mass spectrometry. This helps in the accurate measurement of chemical substances in various samples .
Neurochemistry
It has applications in neurochemistry for studying neurotransmitter systems. The compound can be used to synthesize analogs that mimic or inhibit the action of natural neurotransmitters in the brain .
Agricultural Chemistry
Lastly, in agricultural chemistry , it can be used to create compounds that protect crops. It may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .
properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMUCRPBMVLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389664 | |
Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30646-49-2 | |
Record name | 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(oxolan-2-ylmethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.